molecular formula C19H16F2N2OS B2729790 3,4-difluoro-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide CAS No. 896613-85-7

3,4-difluoro-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide

Cat. No. B2729790
M. Wt: 358.41
InChI Key: OONGCJUWFSJZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide, also known as DFTB, is a novel compound with potential applications in scientific research. This compound has attracted attention due to its unique chemical structure and potential biological activities.

Scientific Research Applications

Synthesis Techniques

Microwave irradiation offers a cleaner, more efficient, and faster method for the synthesis of N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting an advancement in synthetic methodologies for similar compounds (A. Saeed, 2009).

Antimicrobial and Anticancer Activities

The backbone structure of thiazole benzamides has been utilized to derive compounds with significant biological activities. For instance, derivatives synthesized from chalcones have shown various biological activities, including antimicrobial and anticancer effects (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018). Additionally, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and shown to exhibit moderate to excellent anticancer activity against various cancer cell lines, illustrating the potential of such compounds in cancer research (B. Ravinaik et al., 2021).

Material Science and Gelation

N-(thiazol-2-yl)benzamide derivatives have been explored as a new series of supramolecular gelators, with research uncovering the role of methyl functionality and S⋯O interaction in gelation behavior. This finding could have implications for the development of new materials (P. Yadav, Amar Ballabh, 2020).

Electrophysiological Activity

Research into N-substituted imidazolylbenzamides has revealed their potential as selective class III agents for cardiac electrophysiological activity, offering insights into the development of new therapeutic agents for arrhythmias (T. K. Morgan et al., 1990).

properties

IUPAC Name

3,4-difluoro-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2OS/c1-12-2-4-13(5-3-12)19-23-15(11-25-19)8-9-22-18(24)14-6-7-16(20)17(21)10-14/h2-7,10-11H,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONGCJUWFSJZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide

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